molecular formula C12H9BrN2O2 B1430861 Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate CAS No. 1086393-68-1

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate

Cat. No.: B1430861
CAS No.: 1086393-68-1
M. Wt: 293.12 g/mol
InChI Key: ZJMFSDNKMKTUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Chemical Data

The essential chemical parameters of this compound are comprehensively documented across multiple chemical databases and supplier specifications. The compound demonstrates stability under recommended storage conditions, typically requiring protection from moisture and light to maintain its chemical integrity. Physical state assessments indicate that the compound presents as a solid material under standard laboratory conditions, though specific melting point data remains unavailable in current literature.

Property Value Reference
Chemical Abstracts Service Number 1086393-68-1
Molecular Formula C12H9BrN2O2
Molecular Weight 293.12 g/mol
MDL Number MFCD11226134
Physical State Solid
Storage Requirements Cool, dry conditions

Properties

IUPAC Name

methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMFSDNKMKTUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857287
Record name Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086393-68-1
Record name Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Bromo-2-Substituted Pyrimidine Derivatives as Precursors

A key approach to preparing methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate involves the synthesis of 5-bromo-2-substituted pyrimidines. According to a 2019 patent, 5-bromo-2-phenylpyrimidine derivatives can be synthesized via a one-step reaction between 2-bromomalonaldehyde and amidines under acidic conditions in glacial acetic acid. The process includes the following steps:

  • At 0°C, 2-bromomalonaldehyde is added to glacial acetic acid with 3A molecular sieves.
  • Benzamidine hydrochloride in acetic acid is added dropwise over 30 minutes while gradually increasing the temperature to 80°C.
  • After addition, the mixture is heated to 100°C and maintained until the reaction completes (about 8 hours).
  • After cooling, water is added, and the mixture is filtered and washed.
  • The crude product is purified by extraction with dichloromethane and aqueous sodium hydroxide, followed by drying and concentration under vacuum.

This method yields 5-bromo-2-phenylpyrimidine with a moderate yield of 33%. The reaction is monitored by HPLC to ensure completion.

Step Conditions Notes
Mixing 2-bromomalonaldehyde with acetic acid and molecular sieves 0°C initially, then 80°C Use of molecular sieves to remove water
Addition of benzamidine hydrochloride Dropwise over 30 min at 80°C Controlled addition to avoid side reactions
Heating 100°C for 8 hours Reaction monitored by HPLC
Workup Filtration, washing, extraction Use of dichloromethane and NaOH solution
Yield 33% Moderate yield, purification required

Cycloaddition Approach Using Methyl 1,2,3-Triazine-5-carboxylate and Amidines

Another advanced and highly efficient method involves the cycloaddition reaction of methyl 1,2,3-triazine-5-carboxylate with amidines to form substituted pyrimidines, including this compound derivatives. This method is based on a rapid inverse electron demand Diels–Alder reaction or a stepwise addition–cyclization mechanism.

Key features of this method:

  • The methyl 1,2,3-triazine-5-carboxylate reacts with aryl amidines at room temperature, often completing within minutes.
  • The reaction tolerates a wide variety of substituents on the amidines, including halogens such as bromine in the 3-position of the phenyl ring.
  • The reaction proceeds efficiently in acetonitrile or mixed solvents, sometimes even in aqueous conditions.
  • The product pyrimidines are obtained in high yields (typically above 80%) with minimal side products.
  • The synthesis of the triazine starting material involves oxidative ring expansion of N-aminopyrazoles using sodium periodate (NaIO4).

Typical procedure:

  • Prepare methyl 1,2,3-triazine-5-carboxylate via oxidative ring expansion of N-aminopyrazoles.
  • Mix the triazine with the appropriate amidine (e.g., 3-bromo-substituted phenyl amidine) in acetonitrile at room temperature.
  • The reaction occurs rapidly (<5 min) with nitrogen evolution and color change.
  • Isolate the product by standard chromatographic techniques.

Reaction conditions and yields:

Parameter Typical Condition Outcome
Solvent Acetonitrile (CH3CN) Good solubility and reactivity
Temperature Room temperature (~23°C) Mild conditions, fast reaction
Concentration 0.1 M for triazine Optimal for yield and rate
Reaction time <5 minutes Very rapid cycloaddition
Yield 81-94% High yields, clean products

This method provides a highly versatile and efficient route to this compound and related derivatives with excellent functional group tolerance and scalability.

Comparative Analysis of Preparation Methods

Feature One-Step Condensation (Patent Method) Cycloaddition with 1,2,3-Triazine (Research Method)
Starting Materials 2-Bromomalonaldehyde, benzamidine Methyl 1,2,3-triazine-5-carboxylate, amidines
Reaction Time ~8 hours <5 minutes
Reaction Temperature 80-100°C Room temperature
Yield Moderate (33%) High (81-94%)
Purification Extraction and filtration Chromatography
Functional Group Tolerance Limited Broad (halogens, electron-donating/withdrawing groups)
Scalability Moderate High
Mechanism Condensation and cyclization Inverse electron demand Diels–Alder or stepwise cycloaddition

Research Findings and Notes

  • The one-step condensation method is useful for direct synthesis of 5-bromo-2-phenylpyrimidines but suffers from moderate yield and longer reaction times. It requires careful temperature control and workup procedures to isolate the product.
  • The cycloaddition approach using methyl 1,2,3-triazine-5-carboxylate is a breakthrough in pyrimidine synthesis, offering rapid and high-yielding access to a wide range of substituted pyrimidines, including those bearing 3-bromophenyl groups. This method is supported by kinetic studies showing exceptionally fast reaction rates and broad substrate scope.
  • The cycloaddition method also allows for fine-tuning of reactivity through substitution on the triazine ring, enabling control over reaction speed and selectivity without compromising yield.
  • Both methods contribute valuable synthetic strategies, but the cycloaddition approach is more suitable for applications requiring rapid synthesis and high functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, makes it an essential compound for organic synthesis.

Types of Reactions

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles (e.g., amines).
  • Oxidation and Reduction : The compound can be modified to form different derivatives.
  • Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to yield biaryl compounds.

Biology

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Activity : In vitro studies indicate that similar pyrimidine derivatives exhibit significant activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against certain bacterial strains.
  • Anticancer Properties : Research suggests that this compound may inhibit cell proliferation in cancer cell lines. For instance, studies have shown effectiveness in reducing cell viability in models of triple-negative breast cancer and colon cancer.

Medicine

In medicinal chemistry, this compound is explored as a potential lead compound for drug development. Its interactions with specific molecular targets, such as enzymes or receptors, are critical for modulating biological pathways.

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.

Anticancer Activity

In a xenograft model studying bladder cancer, derivatives similar to this compound were shown to significantly inhibit tumor growth. The study highlighted the importance of specific substitutions on the pyrimidine scaffold for enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to certain biological targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below highlights structural differences and properties of Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate and analogous compounds:

Compound Name Substituent (Pyrimidine-2) Ester Group Key Properties Biological Activity References
This compound 3-Bromophenyl Methyl High crystallinity, moderate lipophilicity Under investigation
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate Piperazin-1-yl Methyl Enhanced solubility (polar amine group) HDAC inhibitors (e.g., c20-c22)
Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate 2-(Hydroxymethyl)pyrrolidin-1-yl, benzylamino Ethyl Lower metabolic stability, hydrophilic Metabolite of pharmacological agent

Analysis of Substituent Effects

  • 3-Bromophenyl vs. In contrast, the piperazine substituent improves aqueous solubility due to its polar amine groups, making it advantageous for biological applications like histone deacetylase (HDAC) inhibition .
  • Methyl vs. Ethyl Ester ():
    Methyl esters generally exhibit faster metabolic hydrolysis than ethyl esters, which could shorten the half-life of the target compound compared to ethyl-substituted analogs. This difference is critical in drug design for tuning pharmacokinetics .

  • Chloro/Methoxy vs. Bromo Substituents (): The chloro and methoxy groups in the benzylamino analog introduce distinct electronic effects: chloro is electron-withdrawing, while methoxy is electron-donating. These modifications alter charge distribution and hydrogen-bonding capacity compared to the bromophenyl group, impacting target interactions and solubility .

Physicochemical and Crystallographic Properties

  • Crystallinity and Solubility: The bromophenyl group’s bulk may reduce solubility compared to piperazine derivatives but enhance crystallinity, as observed in crystallographic studies using software like SHELX and ORTEP (). Hydrogen-bonding patterns, influenced by substituents, further dictate crystal packing and melting points () .

Biological Activity

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a bromophenyl group. The presence of the bromine atom enhances its reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenyl group can enhance binding affinity to certain biological targets, while the pyrimidine ring participates in hydrogen bonding and other interactions that modulate the activity of target proteins involved in various biological processes.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have shown that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. For instance, related pyrimidine derivatives have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against certain bacterial strains .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Studies involving pyrimidine derivatives have reported their effectiveness in inhibiting cell proliferation in various cancer cell lines. For example, compounds related to this compound have shown promising results in reducing cell viability in models of triple-negative breast cancer and colon cancer . The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated potent activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .
  • Anticancer Activity : In a xenograft model studying bladder cancer, derivatives similar to this compound were shown to inhibit tumor growth significantly. The study highlighted the importance of specific substitutions on the pyrimidine scaffold for enhancing therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms / Cell LinesMIC / IC50 ValuesReference
AntimicrobialStaphylococcus aureus, E. coli0.22 - 0.25 µg/mL
AnticancerMDA-MB-231 (breast cancer), HeLa (cervical)IC50 ~10 µM
Apoptosis InductionVarious cancer cell linesSignificant at >30 µM

Q & A

Q. What are the standard synthetic routes for Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate?

The synthesis typically involves coupling a brominated aryl precursor with a pyrimidine carboxylate scaffold. For example, analogous methods include reacting a bromophenyl intermediate with a pre-functionalized pyrimidine-5-carboxylate under nucleophilic aromatic substitution or palladium-catalyzed cross-coupling conditions. Key steps may involve:

  • Activation of the pyrimidine ring using reagents like thionyl chloride (SOCl₂) to form an acyl chloride intermediate.
  • Coupling with a 3-bromophenyl moiety under anhydrous conditions, often in solvents such as dry dichloromethane (DCM) or tetrahydrofuran (THF).
  • Purification via column chromatography or recrystallization to isolate the product .

Q. How is the compound purified post-synthesis?

Purification methods include:

  • Vacuum drying : Residual solvents are removed under high vacuum to ensure product stability.
  • Recrystallization : Using solvent pairs like ethyl acetate/hexane or methanol/water to obtain high-purity crystalline solids.
  • Chromatographic techniques : Silica gel column chromatography with gradients of polar/non-polar solvents (e.g., hexane:ethyl acetate) to separate byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?

Discrepancies may arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. To address this:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Compare experimental X-ray diffraction data (e.g., bond lengths/angles) with DFT-optimized molecular geometries.
  • Use software like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids to assess positional disorder .

Q. What strategies are employed to analyze hydrogen-bonding networks in its crystal structure?

Graph-set analysis (as per Etter’s rules) is critical for categorizing hydrogen-bonding patterns:

  • Identify donor-acceptor pairs (e.g., C=O⋯H-N or C-Br⋯π interactions).
  • Use crystallographic data to calculate interaction distances and angles.
  • Software like Mercury (CCDC) can map supramolecular architectures, revealing motifs such as chains (C(4)) or rings (R²₂(8)) .

Q. How can reaction conditions be optimized to improve yield and selectivity?

Key parameters include:

  • Catalyst screening : Pd(PPh₃)₄ for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions.
  • Temperature control : Lower temperatures (0–25°C) to minimize side reactions.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Stoichiometry : Excess pyrimidine carboxylate (1.2–1.5 eq.) to drive coupling reactions to completion .

Q. What experimental precautions are necessary to mitigate polymorphism or solvate formation during crystallization?

  • Solvent screening : Test multiple solvents (e.g., ethanol, acetonitrile) to identify conditions favoring a single polymorph.
  • Controlled cooling rates : Slow cooling (0.5–1°C/min) promotes uniform crystal growth.
  • Powder X-ray diffraction (PXRD) : Monitor batch consistency and detect undesired solvates.
  • Hygroscopicity testing : Store crystals under inert atmosphere (N₂/Ar) if moisture-sensitive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.